molecular formula C16H16ClN3OS B022028 4-Desmethoxy-4-chloro Omeprazole Sulfide CAS No. 220757-74-4

4-Desmethoxy-4-chloro Omeprazole Sulfide

Cat. No.: B022028
CAS No.: 220757-74-4
M. Wt: 333.8 g/mol
InChI Key: UPVARCHBWKDWRW-UHFFFAOYSA-N
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Description

PF 4800567 hydrochloride is a compound developed by Pfizer. It acts as a selective inhibitor of the enzyme casein kinase 1 epsilon. This compound has been primarily used in the study of casein kinase 1 enzymes in the regulation of circadian rhythm and has shown potential neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

PF 4800567 hydrochloride is synthesized through a multi-step process. The synthesis involves the reaction of 3-chlorophenol with formaldehyde to form 3-chlorophenoxymethyl chloride. This intermediate is then reacted with 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine to form the final product, PF 4800567 hydrochloride .

Industrial Production Methods

The industrial production of PF 4800567 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. The final product is typically obtained as a white to beige powder with a purity of ≥98% .

Chemical Reactions Analysis

Types of Reactions

PF 4800567 hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like sodium hydroxide. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of PF 4800567 hydrochloride may yield a hydroxylated derivative, while reduction may yield a dechlorinated product .

Mechanism of Action

PF 4800567 hydrochloride exerts its effects by selectively inhibiting the enzyme casein kinase 1 epsilon. This inhibition blocks the enzyme’s activity, leading to alterations in various signaling pathways. The compound has been shown to block casein kinase 1 epsilon-mediated nuclear translocation of the protein PER3, which plays a role in regulating circadian rhythm .

Comparison with Similar Compounds

Properties

IUPAC Name

2-[(4-chloro-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3OS/c1-9-7-18-14(10(2)15(9)17)8-22-16-19-12-5-4-11(21-3)6-13(12)20-16/h4-7H,8H2,1-3H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPVARCHBWKDWRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1Cl)C)CSC2=NC3=C(N2)C=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70430895
Record name 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220757-74-4
Record name 2-{[(4-Chloro-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70430895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Desmethoxy-4-chloro Omeprazole Sulfide
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4-Desmethoxy-4-chloro Omeprazole Sulfide
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4-Desmethoxy-4-chloro Omeprazole Sulfide
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4-Desmethoxy-4-chloro Omeprazole Sulfide
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4-Desmethoxy-4-chloro Omeprazole Sulfide
Reactant of Route 6
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4-Desmethoxy-4-chloro Omeprazole Sulfide

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